molecular formula C10H15N3O B11904467 2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide

2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide

Cat. No.: B11904467
M. Wt: 193.25 g/mol
InChI Key: NIKYFGBXRWMPPC-OCAPTIKFSA-N
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Description

2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring an indene core and a hydrazinecarboxamide group, suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide typically involves the following steps:

    Formation of the Indene Core: This can be achieved through cyclization reactions starting from suitable precursors.

    Introduction of the Hydrazinecarboxamide Group: This step may involve the reaction of the indene derivative with hydrazine and a carboxamide source under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions could yield various reduced forms of the compound.

    Substitution: The compound may participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potentially as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, depending on its biological activity.

    Industry: Use in the production of materials or chemicals.

Mechanism of Action

The mechanism of action of 2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds with similar indene cores.

    Hydrazinecarboxamide Derivatives: Compounds with similar hydrazinecarboxamide groups.

Uniqueness

The unique combination of the indene core and hydrazinecarboxamide group in 2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

[[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroinden-2-ylidene]amino]urea

InChI

InChI=1S/C10H15N3O/c11-10(14)13-12-9-5-7-3-1-2-4-8(7)6-9/h1-2,7-8H,3-6H2,(H3,11,13,14)/t7-,8+

InChI Key

NIKYFGBXRWMPPC-OCAPTIKFSA-N

Isomeric SMILES

C1C=CC[C@@H]2[C@H]1CC(=NNC(=O)N)C2

Canonical SMILES

C1C=CCC2C1CC(=NNC(=O)N)C2

Origin of Product

United States

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